5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

Catalog No.
S772448
CAS No.
951885-34-0
M.F
C10H5Cl2NO3
M. Wt
258.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

CAS Number

951885-34-0

Product Name

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

IUPAC Name

5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

InChI

InChI=1S/C10H5Cl2NO3/c11-6-3-1-2-5(7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)

InChI Key

UEDACSDCBQKSEN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CO2)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CO2)C(=O)O

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid is a synthetic organic compound characterized by its oxazole ring structure, which incorporates a dichlorophenyl group at the 5-position and a carboxylic acid functional group at the 4-position. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine atoms in the phenyl ring can significantly influence its chemical reactivity and biological properties, making it an interesting subject for research in various fields.

, including:

  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, resulting in the formation of an oxazole derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may have enhanced solubility and different biological activities.
  • Reduction: The compound may be reduced to form corresponding alcohols or amines, altering its biological profile and reactivity.
  • Substitution Reactions: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted products depending on the nucleophile used.

Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction and coupling agents such as N,N’-dicyclohexylcarbodiimide for esterification.

The biological activity of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid has been explored in various studies. Oxazole derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Compounds containing oxazole rings have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that oxazole derivatives possess cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects: Research has indicated that certain oxazole derivatives may exhibit anti-inflammatory properties, contributing to their therapeutic potential.

The specific activity of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid may vary based on its structural characteristics and substitution patterns.

The synthesis of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis usually begins with the appropriate dichlorophenyl compound and an oxazole precursor.
  • Cyclization Reaction: A common method involves cyclizing the starting materials under acidic or basic conditions to form the oxazole ring.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods such as using carbon dioxide under pressure or through direct oxidation of suitable precursors.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product.

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its promising biological activities, this compound may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It can be utilized in studies related to heterocyclic chemistry and the synthesis of novel compounds with enhanced properties.
  • Agricultural Chemistry: The antimicrobial properties may make it suitable for developing agrochemicals aimed at protecting crops from pathogens.

Interaction studies involving 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Investigations into its interactions with other drugs or compounds are also crucial for understanding possible synergistic effects or adverse reactions.

Several compounds share structural similarities with 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(2-Chlorophenyl)oxazole-4-carboxylic acidContains one chlorine atom on the phenyl ringMay exhibit different biological activity due to reduced steric hindrance
5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acidContains two chlorine atoms positioned differentlyCould have altered pharmacokinetic properties compared to 5-(2,3-dichlorophenyl) variant
N-(2,5-Dichlorophenyl)-2-methyl-1,3-oxazole-4-carboxamideIncorporates an amide functional groupDisplays different reactivity patterns and potential biological activities

The uniqueness of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid lies in its specific substitution pattern on the phenyl ring and its resultant chemical behavior and biological activity compared to these similar compounds. Each derivative's distinct properties make them valuable for targeted research in drug development and medicinal chemistry.

XLogP3

3.1

Wikipedia

5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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